molecular formula C13H19F3N2O2 B6050331 1-cyclopentyl-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide

1-cyclopentyl-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide

Cat. No. B6050331
M. Wt: 292.30 g/mol
InChI Key: ZHOZJXGWUNPOAP-UHFFFAOYSA-N
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Description

1-cyclopentyl-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide is a synthetic compound that belongs to the class of NMDA receptor antagonists. It is commonly referred to as CPP-115 and has been the focus of scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

CPP-115 acts as an NMDA receptor antagonist by binding to the glycine site of the receptor. This results in the inhibition of the NMDA receptor, which plays a key role in the development and maintenance of various neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter GABA in the brain, which is known to have a calming effect. It has also been found to decrease the levels of the neurotransmitter glutamate, which is known to be involved in the development of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-115 is its high selectivity for the glycine site of the NMDA receptor, which makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. However, one of the limitations of CPP-115 is its relatively short half-life, which makes it difficult to use in long-term experiments.

Future Directions

There are several future directions for research involving CPP-115. One area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of CPP-115. Another area of research is the investigation of the potential therapeutic applications of CPP-115 in the treatment of other neurological disorders such as depression and anxiety. Finally, there is a need for further research to fully understand the mechanism of action of CPP-115 and its potential side effects.

Synthesis Methods

CPP-115 is synthesized through a multistep process involving the reaction of cyclopentanone with ethyl 2-bromopropionate to form 1-cyclopentyl-2-ethyl but-2-en-1-one. This intermediate compound is then reacted with trifluoroacetic anhydride to form the trifluoroacetyl derivative. The final step involves the reaction of the trifluoroacetyl derivative with piperidine-3-carboxylic acid to form CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and addiction. It has been shown to be effective in reducing seizures in animal models of epilepsy and has also been found to reduce the severity of neuropathic pain.

properties

IUPAC Name

1-cyclopentyl-6-oxo-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O2/c14-13(15,16)8-17-12(20)9-5-6-11(19)18(7-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOZJXGWUNPOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CCC2=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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